Cas no 2361640-96-0 (N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide)

N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-{[3-(difluoromethoxy)phenyl]methyl}prop-2-enamide
- N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide
- 2361640-96-0
- Z1938086423
- EN300-26575157
- N-[[3-(Difluoromethoxy)phenyl]methyl]-2-propenamide
- N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide
-
- Inchi: 1S/C11H11F2NO2/c1-2-10(15)14-7-8-4-3-5-9(6-8)16-11(12)13/h2-6,11H,1,7H2,(H,14,15)
- InChI Key: OXEGWCQUGCEDLB-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CC(OC(F)F)=C1)(=O)C=C
Computed Properties
- Exact Mass: 227.07578492g/mol
- Monoisotopic Mass: 227.07578492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.186±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 382.9±42.0 °C(Predicted)
- pka: 14.09±0.46(Predicted)
N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26575157-0.05g |
N-{[3-(difluoromethoxy)phenyl]methyl}prop-2-enamide |
2361640-96-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide Related Literature
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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4. Book reviews
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
Additional information on N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide
Professional Introduction to Compound with CAS No. 2361640-96-0 and Product Name: N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide
The compound with the CAS number 2361640-96-0 and the product name N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and pharmacological properties. The presence of a difluoromethoxy group in its molecular structure contributes to its distinct chemical behavior, making it a promising candidate for further exploration in drug development.
Recent research in the area of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. The difluoromethoxy substituent, in particular, has been shown to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. These attributes make compounds like N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide valuable tools for investigating potential drug candidates.
The molecular framework of this compound, featuring an amide linkage and a phenyl ring substituted with a difluoromethoxy group, positions it as a versatile scaffold for medicinal chemists. The amide functionality is well-known for its role in stabilizing protein-ligand interactions, which is crucial for designing molecules with high selectivity and efficacy. Additionally, the phenyl ring enhances lipophilicity, an important parameter for drug absorption and distribution.
Current studies have demonstrated that derivatives of this compound exhibit promising biological activities across various therapeutic areas. For instance, preliminary investigations suggest that N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide and its analogs may possess anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The difluoromethoxy group plays a critical role in this context by influencing electronic properties and thereby affecting receptor binding.
In the realm of oncology, there is growing interest in fluorinated compounds due to their ability to enhance tumor-specific targeting. The structural features of N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide make it a candidate for developing novel chemotherapeutic agents that can selectively interact with cancer cell receptors. This selectivity is essential for minimizing side effects and improving patient outcomes.
The synthesis of this compound involves sophisticated organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the difluoromethoxy group requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular architecture efficiently.
From a computational chemistry perspective, the study of this compound has provided valuable insights into structure-activity relationships (SAR). Molecular modeling techniques have been utilized to predict how variations in the substitution pattern around the phenyl ring and the amide linkage can influence biological activity. These predictions guide experimental efforts toward optimizing lead compounds for clinical development.
The pharmacokinetic profile of N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide is another area of active investigation. Fluorinated aromatic compounds are known for their improved bioavailability and prolonged half-life, which are critical factors for drug efficacy. Understanding how fluorine atoms influence these properties requires interdisciplinary approaches combining experimental data with theoretical modeling.
Future research directions include exploring the potential of this compound as a prodrug or a component in combination therapies. The flexibility offered by its molecular structure allows chemists to modify various functional groups without compromising core pharmacological properties. This adaptability is key to developing next-generation therapeutics that address complex diseases effectively.
In conclusion, the compound with CAS no. 2361640-96-0 and its product name N-{3-(difluoromethoxy)phenylmethyl}prop-2-enamide exemplifies the innovative spirit driving modern pharmaceutical research. Its unique structural features and promising biological activities position it as a cornerstone in the development of novel therapeutic agents. As scientific understanding advances, compounds like these will continue to play a pivotal role in addressing unmet medical needs across multiple therapeutic domains.
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